![molecular formula C17H17BrN2O4 B6621692 N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B6621692.png)
N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-Bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide is an organic compound of considerable interest due to its unique structural properties and potential applications in various fields. This compound contains distinct bromophenoxy and methylphenoxy groups, linked through an acetohydrazide moiety. Its structure suggests potential utility in medicinal chemistry, material science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide: : Typically, this compound can be synthesized through a multi-step process:
Starting with 4-bromophenol and 4-methylphenol, the initial step involves their conversion to their respective phenoxyacetic acids.
These acids are then activated, often via formation of their acyl chloride derivatives, which can be achieved using reagents like thionyl chloride.
Following this, these activated acyl chlorides are reacted with hydrazine hydrate to form the corresponding acetohydrazide.
Industrial Production Methods
Industrially, the synthesis would be scaled up, maintaining stringent conditions to ensure the purity and yield. This might include the use of automated reactors and high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitution, especially at the bromine site.
Oxidation and Reduction Reactions: : Given the presence of various functional groups, it can participate in selective oxidation and reduction processes.
Condensation Reactions: : The acetohydrazide moiety can partake in condensation reactions forming various hydrazone derivatives.
Common Reagents and Conditions
For substitution reactions: reagents like sodium iodide or other nucleophiles.
For oxidation: reagents like potassium permanganate or hydrogen peroxide.
For reduction: hydrogen gas in the presence of palladium on carbon catalyst.
Major Products
The products vary depending on the reaction, ranging from substituted derivatives to hydrazones and even complex heterocycles.
Scientific Research Applications
Chemistry
As a precursor to synthesize more complex molecules, particularly those with potential pharmacological activity.
Biology
Its derivatives might be screened for biological activities such as antimicrobial or antitumor properties.
Medicine
The compound or its derivatives may act as potential drug candidates, especially in targeting specific enzymes or receptors.
Industry
Utilized in the synthesis of polymers or materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action in biological systems would typically involve interaction with specific molecular targets, such as enzymes or receptors.
These interactions could modulate biological pathways, leading to observed effects like inhibition of microbial growth or modulation of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide
N'-[2-(4-methylphenoxy)acetyl]-2-(4-bromophenoxy)acetohydrazide
Uniqueness
The presence of the bromophenoxy group can impart different reactivity and potential biological activity compared to its chlorophenoxy or unsubstituted counterparts.
These variations can be leveraged to fine-tune the compound's properties for specific applications.
N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide stands out due to its versatile reactivity and potential in various scientific domains, from synthetic chemistry to medicinal research. Its unique structural features open avenues for exploring new derivatives with tailored properties.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-2-6-14(7-3-12)23-10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXRWQRUNFBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
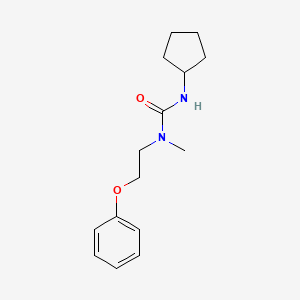
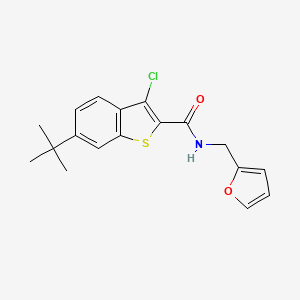
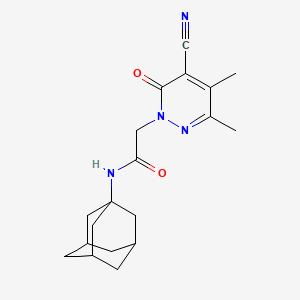
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6621624.png)
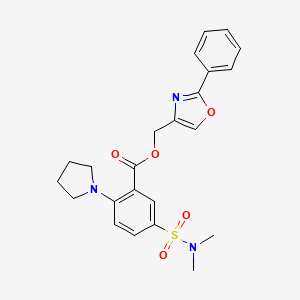
![2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6621637.png)
![2-[4-(diethylsulfamoyl)-1,4-diazepan-1-yl]-N-propan-2-ylacetamide](/img/structure/B6621640.png)
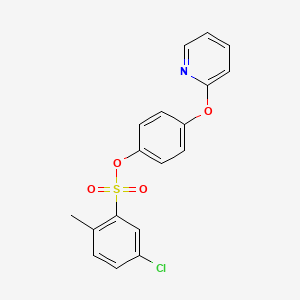
![2-(benzylcarbamoylamino)-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B6621658.png)
![[2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B6621660.png)
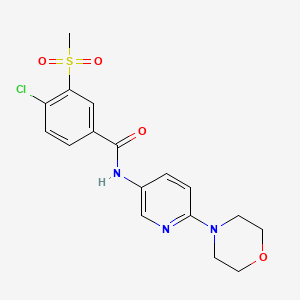
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B6621669.png)
![N,N-dimethyl-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propanoylamino]benzamide](/img/structure/B6621671.png)
![3-(3-Chlorophenyl)-5-(oxan-2-ylmethylsulfanyl)-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B6621689.png)
